Perfluoro-N-ethylpiperidine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization

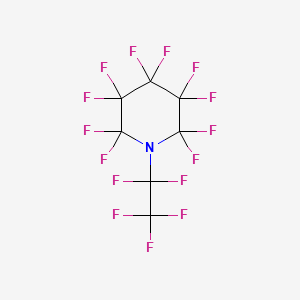

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)piperidine. This comprehensive designation reflects the complete fluorination pattern of the six-membered saturated nitrogen heterocycle, where all ten hydrogen atoms on the piperidine ring carbons have been systematically replaced with fluorine atoms. The structural characterization reveals a piperidine ring bearing fluorine substituents at positions 2 through 6, with each carbon atom carrying two fluorine atoms except for the nitrogen-bearing carbon.

The ethyl substituent attached to the nitrogen atom is completely perfluorinated, containing five fluorine atoms distributed as a pentafluoroethyl group with the formula -CF2CF3. The systematic numbering begins with the nitrogen atom as position 1, followed by sequential numbering of the ring carbons, establishing the precise positioning of all fifteen fluorine atoms within the molecular framework. Alternative nomenclature variations include the descriptor "perfluoro-1-ethylpiperidine" and "piperidine, 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(pentafluoroethyl)-". The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1(C(C(N(C(C1(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.

The International Chemical Identifier string provides unambiguous structural specification: InChI=1S/C7F15N/c8-1(9)2(10,11)5(17,18)23(6(19,20)3(1,12)13)7(21,22)4(14,15)16. This systematic approach to structural characterization ensures precise identification and differentiation from related perfluorinated compounds. The molecular architecture demonstrates a highly symmetrical arrangement of fluorine atoms around the piperidine core, with the pentafluoroethyl group extending from the nitrogen center.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

This compound is assigned the Chemical Abstracts Service registry number 564-11-4, which serves as its primary identification code in chemical databases and regulatory documentation. This registry number provides definitive identification within the Chemical Abstracts Service system and facilitates cross-referencing across multiple chemical information platforms. The European Community number 209-268-5 serves as the corresponding identifier within European chemical regulation systems.

Additional regulatory identifiers include the United Nations International Identifier LNP3JG2C8L, which provides standardized recognition across international regulatory frameworks. The Chemical Entities of Biological Interest identifier CHEBI:39016 establishes the compound's position within biochemical and biological chemical databases. The Distributed Structure-Searchable Toxicity Database substance identifier DTXSID6060341 links the compound to environmental and toxicological databases maintained by the United States Environmental Protection Agency.

The compound's classification under the Organization for Economic Cooperation and Development per- and polyfluoroalkyl substances category S25 reflects its inclusion in comprehensive regulatory frameworks addressing perfluorinated chemicals. The Nikkaji Number J188.426C provides identification within Japanese chemical information systems. Wikidata identifier Q27118098 establishes the compound's presence in collaborative knowledge databases. The Environmental Protection Agency Toxic Substances Control Act classification indicates an inactive commercial activity status, signifying limited current industrial utilization.

Molecular Formula and Stereochemical Considerations

The molecular formula C7F15N precisely defines the atomic composition of this compound, indicating seven carbon atoms, fifteen fluorine atoms, and one nitrogen atom. The molecular weight calculation yields 383.06 grams per mole, with a more precise monoisotopic mass of 382.9791214 daltons. The exact mass determination reflects the isotopic composition based on the most abundant isotopes of constituent elements.

Stereochemical analysis reveals specific three-dimensional arrangements arising from the piperidine ring conformation and the orientation of the pentafluoroethyl substituent. The compound exhibits zero hydrogen bond donors due to complete fluorination, while possessing sixteen hydrogen bond acceptors primarily contributed by the fluorine atoms. The calculated partition coefficient (XLogP3-AA) of 5.5 indicates high lipophilicity and limited water solubility characteristics. The rotatable bond count of one corresponds to the single bond connecting the pentafluoroethyl group to the nitrogen atom.

The piperidine ring adopts a chair conformation similar to its non-fluorinated analogue, though the extensive fluorination influences bond lengths and angles compared to the parent compound. Computational analysis indicates that fluorine atoms adopt specific orientations to minimize steric hindrance while maximizing electrostatic stability. The pentafluoroethyl group demonstrates restricted rotation around the C-N bond due to the bulky nature of the perfluorinated substituent. Nuclear magnetic resonance studies of related perfluorinated piperidines suggest that the chair conformation remains the predominant structural arrangement in solution.

Comparative Analysis with Related Perfluorinated Piperidine Derivatives

Comparative structural analysis with related perfluorinated piperidine derivatives reveals distinct patterns within this specialized chemical class. Perfluoro-N-methylpiperidine, bearing Chemical Abstracts Service number 359-71-7, represents the closest structural analogue with the molecular formula C6F13N. This compound differs by the presence of a trifluoromethyl group (-CF3) rather than the pentafluoroethyl group (-CF2CF3) attached to the nitrogen atom. The molecular weight difference of 100 daltons between these compounds (383.06 versus 283.04 grams per mole) directly reflects the additional CF2 unit in the ethyl derivative.

Structural comparison with the non-fluorinated parent compound N-ethylpiperidine (Chemical Abstracts Service 766-09-6, molecular formula C7H15N) demonstrates the dramatic impact of complete fluorination. The molecular weight increases from 113.20 to 383.06 grams per mole upon fluorination, representing more than a three-fold increase. The replacement of fifteen hydrogen atoms with fluorine atoms fundamentally alters the compound's physicochemical properties, including polarity, volatility, and chemical reactivity.

Analysis of other perfluorinated nitrogen heterocycles, such as perfluoro(5-aza-4-nonene) with molecular formula C8F17N and molecular weight 433.06 grams per mole, provides context for understanding the structural diversity within perfluorinated nitrogen compounds. The linear structure of this compound contrasts with the cyclic nature of perfluorinated piperidines, illustrating different approaches to incorporating nitrogen within perfluorinated frameworks.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|---|

| This compound | 564-11-4 | C7F15N | 383.06 | Perfluorinated piperidine with pentafluoroethyl N-substituent |

| Perfluoro-N-methylpiperidine | 359-71-7 | C6F13N | 283.04 | Perfluorinated piperidine with trifluoromethyl N-substituent |

| N-ethylpiperidine | 766-09-6 | C7H15N | 113.20 | Non-fluorinated piperidine with ethyl N-substituent |

| Perfluoro(5-aza-4-nonene) | 103573-07-5 | C8F17N | 433.06 | Linear perfluorinated nitrogen compound |

The systematic progression from non-fluorinated to partially fluorinated to completely perfluorinated piperidine derivatives demonstrates the methodical development of this chemical class. Research into fluorinated piperidines has revealed that selective fluorination patterns can be achieved through controlled hydrogenation of fluoropyridine precursors, though complete perfluorination typically requires more specialized synthetic approaches. The conformational behavior of fluorinated piperidines shows preference for gauche orientations of carbon-fluorine bonds, which influences the overall molecular geometry compared to their hydrogenated counterparts.

Propriétés

Numéro CAS |

564-11-4 |

|---|---|

Formule moléculaire |

C7F15N |

Poids moléculaire |

383.06 g/mol |

Nom IUPAC |

2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)piperidine |

InChI |

InChI=1S/C7F15N/c8-1(9)2(10,11)5(17,18)23(6(19,20)3(1,12)13)7(21,22)4(14,15)16 |

Clé InChI |

USAAEUHMVCSUQS-UHFFFAOYSA-N |

SMILES |

C1(C(C(N(C(C1(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

SMILES canonique |

C1(C(C(N(C(C1(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Autres numéros CAS |

564-11-4 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Toxicological Research

Perfluoro-N-ethylpiperidine is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which have raised concerns due to their persistence in the environment and potential health effects. Research has focused on:

- Toxicological Properties : Studies have investigated the effects of PFAS exposure on human health, including immune system impacts and carcinogenic potential. For instance, research indicates that certain PFAS can disrupt endocrine functions and lead to adverse developmental outcomes in animal models .

- Environmental Persistence : The compound's stability in various environmental conditions makes it a subject of study for understanding long-term ecological impacts. Its resistance to degradation raises concerns about bioaccumulation in wildlife and potential effects on food chains .

Environmental Applications

The environmental implications of this compound are significant:

- Contamination Studies : It is often analyzed in studies assessing PFAS contamination in water sources. Research has shown that granular activated carbon can effectively remove PFAS from contaminated water, highlighting its relevance in water treatment technologies .

- Degradation Mechanisms : Investigations into photocatalytic degradation methods have revealed that compounds like this compound can be broken down using advanced materials, such as hybrid graphenic and iron oxide photocatalysts, achieving substantial removal rates under specific conditions .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Antimicrobial Properties : Derivatives of piperidine compounds have shown promising antimicrobial activity. For example, studies indicate that modifications to the piperidine structure can enhance efficacy against various pathogens, suggesting a pathway for developing new antibiotics.

- Drug Development : The unique properties of fluorinated compounds make them valuable in drug design. Research is ongoing to evaluate their effects on biological targets, including enzymes and receptors involved in disease processes.

Data Summary Table

Case Study 1: Toxicological Impact on Wildlife

A study conducted on bottlenose dolphins indicated that PFAS exposure could impair immune function, leading to increased susceptibility to infections. This research underscores the importance of monitoring PFAS levels in marine environments and their implications for wildlife health .

Case Study 2: Water Treatment Efficacy

Research evaluating granular activated carbon's effectiveness showed significant removal rates of PFAS from contaminated water sources. This study provides a practical application for mitigating environmental contamination and protecting public health .

Case Study 3: Antimicrobial Activity Evaluation

In vitro studies demonstrated that modified piperidine derivatives exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest that further exploration of these compounds could lead to new therapeutic agents for treating bacterial infections.

Comparaison Avec Des Composés Similaires

Fluorinating Agents: N-F Reagents

Perfluoro-N-ethylpiperidine belongs to the broader class of N-fluorinated compounds, which are pivotal in electrophilic fluorination. Key comparisons include:

- N-Fluoropyridinium Salts : These are stronger fluorinating agents due to their aromatic, electron-deficient cores, which stabilize positive charges and facilitate fluoride ion release. In contrast, this compound’s alicyclic structure and ethyl group may reduce electrophilicity, making it less reactive but more thermally stable .

- Perfluoro-N-fluoro-piperidine : This compound, with a fluorine directly attached to nitrogen, exhibits higher fluorination potency. The ethyl group in this compound likely diminishes this activity but improves solubility in organic solvents .

Perfluorinated Aromatic vs. Alicyclic Systems

Comparisons with perfluorinated aromatic systems (e.g., perfluoropyridine) highlight structural and electronic differences:

- Anion Interactions : Perfluoropyridine forms strong anion-π interactions due to its electron-deficient aromatic ring, as demonstrated by DFT and MP2 calculations . This compound, lacking aromaticity, likely engages in weaker interactions, relying on dipole effects or hydrogen bonding via the N-ethyl group.

- Reactivity in Polymers : Perfluoropyridine undergoes nucleophilic aromatic substitution, enabling functionalization in fluoropolymer synthesis . The saturated piperidine ring in this compound may instead participate in radical or electrophilic reactions, limiting its utility in step-growth polymerization.

Thermal and Chemical Stability

This compound’s stability is comparable to other perfluorinated amines but distinct from partially fluorinated analogs:

- Thermal Degradation : Fully perfluorinated compounds exhibit higher decomposition temperatures (>300°C) than partially fluorinated amines, which may degrade at lower temperatures due to C-H bond vulnerability.

- Chemical Resistance : The perfluorinated backbone resists oxidation and hydrolysis, similar to perfluoroalkanes, whereas N-ethylpiperidine derivatives with C-H bonds are more susceptible to degradation.

Méthodes De Préparation

Key Reaction Steps

-

Precursor Preparation : N-Ethylpiperidine is synthesized via alkylation of piperidine with ethyl halides (e.g., ethyl bromide) under basic conditions.

-

Electrochemical Setup : The precursor is dissolved in anhydrous HF, and electrolysis is performed using a copper cell.

-

Fluorination Mechanism :

Reaction Conditions

| Parameter | Typical Range | Source |

|---|---|---|

| Current Density | 3.5 A/dm² | |

| Voltage | 5–8 V | |

| Temperature | 5–6°C | |

| Electrolyte | Anhydrous HF |

Example : Electrolysis of N-ethylpiperidine in HF at 5°C and 3.5 A/dm² yields this compound with fluorine substitution at all positions.

Challenges and Impurities in ECF

ECF introduces challenges due to the reactivity of HF and the formation of byproducts:

Branched Isomers

ECF often produces branched isomers due to C–C bond cleavage and rearrangement during fluorination. For piperidine derivatives, this can result in non-linear perfluoroalkyl chains, though the cyclic structure may limit such isomerization compared to linear alkanes.

Side Reactions

-

Over-fluorination : Excessive fluorination may lead to decomposition products.

-

HF Handling : Anhydrous HF is corrosive and requires specialized equipment, increasing production costs.

Alternative Fluorination Methods

While ECF dominates, other routes have been explored for specific fluorinated intermediates:

Direct Fluorination with F₂

Perfluorination using elemental fluorine (F₂) is less common for piperidines due to violent reactions and limited control. However, it is used for smaller fluorinated molecules.

Telomerization

Telomerization, widely used for linear perfluoroalkyl iodides, is unsuitable for cyclic compounds like piperidine due to its inability to form branched or cyclic structures.

This compound is referenced in patents and studies as a precursor or intermediate:

Synthetic Intermediates

Analytical Challenges

-

Detection : this compound is analyzed using LC-MS/MS methods (e.g., EPA Method 537.1), though its low volatility may complicate extraction.

Mechanistic Insights from Analogous Compounds

Studies on similar perfluorinated amines provide insights into reaction pathways:

Radical Cation Formation

In the fluorination of tertiary amines (e.g., tripropylamine), anodic oxidation generates a radical cation, which stabilizes via F⁻ addition. This mechanism is likely conserved for N-ethylpiperidine.

Steric and Electronic Effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Perfluoro-N-ethylpiperidine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination of the piperidine backbone using agents like sulfur tetrafluoride (SF₄) under controlled anhydrous conditions. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (¹⁹F NMR) to confirm fluorination efficiency and structural integrity. Cross-referencing with PubChem spectral data (e.g., InChI keys, CAS numbers) ensures accuracy .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve molecular weight and structural conformation. Differential scanning calorimetry (DSC) assesses thermal stability, while liquid chromatography (HPLC) quantifies degradation products. PubChem’s computational data (e.g., SMILES, InChI) provides baseline structural validation .

Q. How can researchers design in vitro studies to evaluate the compound’s toxicity mechanisms?

- Methodological Answer : Follow EPA guidelines for hazard assessment: use cell lines (e.g., HepG2 for hepatotoxicity) exposed to graded concentrations. Measure endpoints like oxidative stress (ROS assays), mitochondrial dysfunction (ATP luminescence), and apoptosis (caspase-3 activation). Include positive controls (e.g., PFOA) and validate findings with dose-response modeling .

Advanced Research Questions

Q. How should contradictions in toxicity data across studies be addressed?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., exposure duration, solvent carriers). Replicate disputed experiments under standardized OECD protocols. Engage with original authors to obtain raw data for reanalysis, focusing on statistical power and endpoint sensitivity .

Q. What strategies are effective for monitoring environmental persistence of this compound?

- Methodological Answer : Deploy liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace levels in water/soil. Use CAS-number-driven literature reviews (e.g., Google Scholar keywords: PFAS, environmental persistence) to identify degradation pathways. Stakeholder interviews with regulatory bodies can clarify monitoring priorities .

Q. Which computational models predict the compound’s reactivity in biological systems?

- Methodological Answer : Apply density functional theory (DFT) to simulate binding affinities with biological targets (e.g., peroxisome proliferator-activated receptors). Validate predictions using molecular dynamics (MD) simulations and compare with experimental IC₅₀ values from PubChem bioactivity datasets .

Q. How to systematically review the compound’s exposure pathways in human populations?

- Methodological Answer : Use PRISMA frameworks for systematic reviews. Search PubMed/EMBASE with keywords: This compound, biomonitoring, human exposure. Extract data on serum half-life, placental transfer, and breast milk excretion. Tabulate results by cohort demographics and exposure sources (e.g., occupational vs. environmental) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.